molecular formula C24H22ClN5O4 B252681 2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid

2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid

Cat. No. B252681
M. Wt: 479.9 g/mol
InChI Key: QRFQNHSLDDLCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid involves inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. By inhibiting COX enzymes, 2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, 2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid has been found to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the inflammatory response. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability for some researchers.

Future Directions

There are several future directions for the study of 2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid. One direction is the development of more efficient synthesis methods to improve its availability for researchers. Another direction is the study of its potential therapeutic applications in various inflammatory conditions. Additionally, further studies are needed to elucidate its mechanism of action and to better understand its biochemical and physiological effects. Finally, the development of novel derivatives of 2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid may lead to the discovery of even more potent anti-inflammatory and analgesic compounds.

Synthesis Methods

The synthesis of 2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid involves several steps. The first step involves the synthesis of 3-methoxy-4-hydroxybenzaldehyde by reacting 3-methoxyphenol with chloroacetic acid and sodium hydroxide. The resulting product is then reacted with 4-methylbenzylamine to form 3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzaldehyde. This compound is then reacted with 2-chloro-5-aminobenzoic acid in the presence of a coupling agent to form the final product, 2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid.

Scientific Research Applications

2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory disorders.

properties

Product Name

2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid

Molecular Formula

C24H22ClN5O4

Molecular Weight

479.9 g/mol

IUPAC Name

2-chloro-5-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methylamino]benzoic acid

InChI

InChI=1S/C24H22ClN5O4/c1-15-3-7-18(8-4-15)30-23(27-28-29-30)14-34-21-10-5-16(11-22(21)33-2)13-26-17-6-9-20(25)19(12-17)24(31)32/h3-12,26H,13-14H2,1-2H3,(H,31,32)

InChI Key

QRFQNHSLDDLCCG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC4=CC(=C(C=C4)Cl)C(=O)O)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC4=CC(=C(C=C4)Cl)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.